4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride 4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431965-12-6
VCID: VC2596799
InChI: InChI=1S/C13H12F3N3.ClH/c14-13(15,16)12-7-11(8-1-2-8)19(18-12)10-5-3-9(17)4-6-10;/h3-8H,1-2,17H2;1H
SMILES: C1CC1C2=CC(=NN2C3=CC=C(C=C3)N)C(F)(F)F.Cl
Molecular Formula: C13H13ClF3N3
Molecular Weight: 303.71 g/mol

4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride

CAS No.: 1431965-12-6

Cat. No.: VC2596799

Molecular Formula: C13H13ClF3N3

Molecular Weight: 303.71 g/mol

* For research use only. Not for human or veterinary use.

4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride - 1431965-12-6

Specification

CAS No. 1431965-12-6
Molecular Formula C13H13ClF3N3
Molecular Weight 303.71 g/mol
IUPAC Name 4-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]aniline;hydrochloride
Standard InChI InChI=1S/C13H12F3N3.ClH/c14-13(15,16)12-7-11(8-1-2-8)19(18-12)10-5-3-9(17)4-6-10;/h3-8H,1-2,17H2;1H
Standard InChI Key FQBNUWAGKIQVAR-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NN2C3=CC=C(C=C3)N)C(F)(F)F.Cl
Canonical SMILES C1CC1C2=CC(=NN2C3=CC=C(C=C3)N)C(F)(F)F.Cl

Introduction

Chemical Identity and Properties

Basic Information

4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride is a chemical compound with specific identifying characteristics. The compound is registered with CAS number 1006334-29-7, which serves as its unique identifier in chemical databases and literature . The molecular formula of the compound is C₁₃H₁₂F₃N₃, representing its elemental composition consisting of carbon, hydrogen, fluorine, and nitrogen atoms . Additionally, this compound has a calculated molecular weight of 267.25 g/mol, which is an important parameter for its chemical characterization and analytical identification .

Structural Characteristics

The compound features several distinct structural elements that contribute to its chemical identity and reactivity. Central to its structure is a pyrazole ring with specific substitution patterns. The pyrazole ring contains a trifluoromethyl group at the 3-position, which contributes to the compound's lipophilicity and metabolic stability . At the 5-position of the pyrazole ring, a cyclopropyl group is attached, which is known to influence the biological activity and selectivity of the compound . The pyrazole ring is connected to an aniline moiety through a nitrogen atom, forming an N-aryl pyrazole structure. The aniline component features an amino group that can participate in hydrogen bonding and may serve as a site for further chemical modifications.

Physical Properties

The physical state of 4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride is typically a crystalline solid, which is consistent with the characteristics of many aromatic heterocyclic compounds containing hydrochloride salts. The presence of the hydrochloride salt form generally enhances water solubility compared to the free base, making it more amenable for biological testing and pharmaceutical formulations. The compound's SMILES notation, which provides a linear representation of its structure, is NC1=CC=C(N2N=C(C(F)(F)F)C=C2C3CC3)C=C1 . This notation is useful for computational chemistry and database searches.

Synthesis and Preparation

Regioselectivity Considerations

An important aspect of the synthesis is the observed regioselectivity in the condensation reaction between hydrazine and diketones. According to research findings, there is a preference for placing bulkier groups (such as cyclopropyl) at the R5 position of the pyrazole ring . This selectivity is a critical consideration in designing synthetic routes for this compound and its analogs. The literature indicates that attempts to synthesize isomers with bulkier groups at the R3 position have been challenging due to this inherent selectivity in the condensation reaction .

Functionalization Steps

Biological Activity and Applications

Antimycobacterial Properties

Research indicates that 4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride and structurally related compounds have been investigated for their activity against Mycobacterium tuberculosis (Mtb). Structure-activity relationship studies have shown that the incorporation of a cyclopropyl group at the R5 position of the pyrazole ring is generally tolerated for antimycobacterial activity . This finding suggests potential applications in the development of anti-tuberculosis agents, an area of significant importance given the global health challenges posed by tuberculosis.

Structure-Activity Relationships

CompoundR5 SubstituentAnti-Mtb ActivitySelectivity Index (SI)Reference
Reference Compound (12)MethylGoodHigher
Compound 30EthylComparable to referenceDecreased
Compound 31 (similar to target)CyclopropylComparable to referenceDecreased
Compound 32PhenylSlightly decreasedNot specified
Compound 33NH₂Similar to referenceSimilar to reference
Compound 34AminoethylNot significantly improvedIncreased toxicity

This comparison demonstrates that while the cyclopropyl-substituted compounds maintain antimycobacterial activity, they do so at the cost of reduced selectivity, indicating potential concerns regarding their therapeutic index.

Structural Analogs and Related Compounds

Pyrazole Derivatives

Several compounds structurally related to 4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride have been reported in the literature. These analogs differ primarily in the substituents at various positions of the pyrazole ring and the aniline moiety. For instance, compounds with ethyl and phenyl groups at the R5 position (compounds 30 and 32, respectively) have been synthesized and evaluated for their biological activities . Additionally, compounds with amino (NH₂) and aminoethyl groups at the R5 position (compounds 33 and 34) represent another class of structural analogs with varying biological profiles .

Functional Group Modifications

Research has also explored the impact of introducing various functional groups at different positions of the pyrazole-aniline scaffold. Notably, the incorporation of polar groups such as dimethylaminomethyl, carboxylic acid, and amide functionalities (as in compounds 52, 53, and 54) has been investigated . These modifications generally resulted in a significant decrease in antimycobacterial activity, with minimum inhibitory concentrations (MICs) exceeding 50 μM . This finding suggests that maintaining a certain degree of lipophilicity is crucial for the biological activity of this class of compounds.

Related Pyrazole-Containing Compounds

The chemical literature describes several related compounds that share the pyrazole-aniline structural motif. One example is 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride, which differs from the title compound in the absence of the cyclopropyl group at the 5-position of the pyrazole ring . Another related compound is 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, which features a methyl group at the 5-position instead of a cyclopropyl group . These structural variations provide valuable comparative data for understanding the structure-activity relationships of this class of compounds.

Current Research Applications

Pharmaceutical Development

The unique structural features of 4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride make it relevant for pharmaceutical research, particularly in the development of novel antimicrobial agents. The compound belongs to a class of molecules that have demonstrated potential in addressing challenging infectious diseases, notably tuberculosis. The ability to fine-tune the structure-activity relationship by modifying various substituents on the pyrazole-aniline scaffold offers opportunities for developing compounds with improved efficacy, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design

The detailed structural information available for 4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride supports its application in structure-based drug design approaches. The precise three-dimensional arrangement of functional groups in this compound can be utilized for computational modeling and docking studies to predict interactions with biological targets. This information can guide the design of next-generation compounds with enhanced binding affinity and specificity for target proteins involved in disease processes.

Chemical Biology Tools

Beyond its potential therapeutic applications, 4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride and its analogs may serve as valuable chemical biology tools for investigating biological processes. The compound's structural features, particularly the aniline moiety, provide opportunities for further functionalization, such as the attachment of fluorescent tags or affinity labels. Such modified derivatives could be employed in target identification studies, mechanism-of-action investigations, and the exploration of cellular pathways relevant to disease states.

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